Bis(cyclohexylsulfonyl)diazomethane

Photoacid Generator Stimuli-Responsive Materials Controlled Release

BCSD (CAS 138529-81-4) addresses the performance variability of generic sulfonyl diazomethane PAG substitution, where aryl-substituted analogs exhibit divergent solubility, thermal stability, and acid diffusion kinetics. • Reduced lipophilicity vs. aryl PAGs ensures uniform distribution in chemically amplified resist films, minimizing standing wave artifacts in KrF (248 nm) and ArF (193 nm) lithography. • Dual-stimulus activation (UV 365 nm + thermal 60°C) enables temporally controlled acid generation for phototriggerable microcapsule applications. • Bench-stable crystalline solid (mp 130.1-130.6°C) replaces hazardous gaseous diazomethane for methylation and cyclopropanation reactions.

Molecular Formula C13H22N2O4S2
Molecular Weight 334.5 g/mol
CAS No. 138529-81-4
Cat. No. B145175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclohexylsulfonyl)diazomethane
CAS138529-81-4
Molecular FormulaC13H22N2O4S2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2CCCCC2
InChIInChI=1S/C13H22N2O4S2/c14-15-13(20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h11-12H,1-10H2
InChIKeyGLGXSTXZLFQYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(cyclohexylsulfonyl)diazomethane Overview


Bis(cyclohexylsulfonyl)diazomethane (BCSD, CAS: 138529-81-4) is a non-ionic diazodisulfone compound [1] that serves as a specialized photoacid generator (PAG) for chemically amplified photoresists in deep-UV (DUV) lithography and as a bench-stable diazo transfer reagent in organic synthesis . Its molecular structure features two cyclohexylsulfonyl electron-withdrawing groups flanking a central diazo carbon, conferring distinct thermal stability (melting point 130.1–130.6°C) and solubility characteristics that differentiate it from aryl-substituted analogs [2].

Bis(cyclohexylsulfonyl)diazomethane Substitution Risks


Generic substitution among sulfonyl diazomethanes is precluded by divergent physicochemical and performance profiles. While bis(p-toluenesulfonyl)diazomethane and bis(phenylsulfonyl)diazomethane share the diazodisulfone core structure, their aromatic substituents confer distinct solubility, thermal stability, and photoacid generation kinetics compared to the cyclohexyl analog [1]. Critically, the cyclohexyl groups of BCSD reduce lipophilicity relative to aryl-substituted PAGs, which directly influences resist film compatibility and post-exposure acid diffusion behavior in advanced lithographic processes [2]. Furthermore, the photolysis pathway of bis(sulfonyl)diazomethanes—including the partitioning between hetero-Wolff rearrangement and intramolecular carbene oxidation—varies with sulfonyl substituent identity, meaning the acid strength and yield cannot be assumed equivalent across structural analogs [3].

Bis(cyclohexylsulfonyl)diazomethane Performance Evidence


Dual-Stimulus Triggered Release

In a direct head-to-head comparison within cyclic polyphthalaldehyde (cPPA) microcapsule shells, BCSD exhibited a fundamentally different activation profile compared to the alternative non-ionic PAG N-hydroxynaphthalimide triflate (HNT). BCSD required dual stimuli—specifically UV radiation (365 nm) followed by post-exposure baking at 60°C—to initiate acid-catalyzed depolymerization of the cPPA shell and subsequent payload release. In contrast, HNT triggered instantaneous core release upon room-temperature UV irradiation alone [1].

Photoacid Generator Stimuli-Responsive Materials Controlled Release

Thermal Stability and Safe Handling

BCSD is a crystalline solid at room temperature with a precisely defined melting point of 130.1–130.6°C [1]. This thermal profile is a direct consequence of the electron-withdrawing cyclohexylsulfonyl groups that delocalize charge on the diazo carbon, conferring bench stability that distinguishes it from many diazo reagents. While class-level inference suggests that bis(aryl-substituted sulfonyl)diazomethanes may exhibit different thermal behaviors due to varied crystalline packing and electronic effects, direct comparative melting point data for bis(phenylsulfonyl)diazomethane and bis(p-toluenesulfonyl)diazomethane were not identified in the accessible literature for this analysis.

Thermal Stability Solid-State PAG Process Compatibility

Solubility Compared to Aryl Analogs

BCSD exhibits a distinct solubility pattern characterized by free solubility in acetone and ethyl acetate, with practical insolubility in water, ethanol, and n-hexane [1]. This profile arises from the aliphatic cyclohexyl substituents, which confer balanced lipophilicity compared to aromatic-substituted bis(sulfonyl)diazomethanes. Patents describing sulfonyldiazomethane PAGs explicitly note that cyclohexyl and tert-butyl alkyl substituents are employed to reduce lipophilic character relative to aryl-substituted analogs, thereby improving compatibility with resist polymer matrices [2]. While direct quantitative solubility comparisons (e.g., mg/mL in specific resist solvents) between BCSD and bis(phenylsulfonyl)diazomethane were not identified in the accessible literature, the class-level inference is that alkyl-substituted variants offer different formulation behavior that cannot be assumed equivalent.

Solubility Formulation Compatibility Lithography

DUV Lithography Compatibility

BCSD is specifically disclosed and claimed as a photoacid generator effective for light of 300 nm or less, with explicit validation for KrF excimer laser (248 nm) and ArF excimer laser (193 nm) irradiation [1][2]. The compound exhibits excellent light transmitting properties for far-UV rays and readily generates a Brønsted acid upon exposure, which catalyzes the deprotection of acid-labile groups in chemically amplified resist polymers . This wavelength specificity is a function of the diazodisulfone chromophore and is directly relevant to DUV lithographic patterning in semiconductor device manufacturing.

DUV Lithography KrF Excimer Laser ArF Excimer Laser

Bis(cyclohexylsulfonyl)diazomethane Applications


DUV Photoresist Formulation

BCSD is optimally deployed as a non-ionic photoacid generator in chemically amplified resist compositions designed for KrF (248 nm) and ArF (193 nm) excimer laser lithography [1]. Upon exposure to DUV radiation, BCSD undergoes denitrification via Wolff rearrangement to generate a strong sulfonic acid, which then catalyzes the deprotection of acid-labile groups in the resist polymer matrix [2]. The cyclohexyl substituents confer reduced lipophilicity compared to aryl-substituted PAGs, enhancing compatibility with resist resins and enabling uniform PAG distribution—a critical factor for achieving high-resolution patterns with minimal standing wave artifacts [3]. Formulation examples in the patent literature demonstrate effective loading at 4.0 parts by weight per 100 parts resin, with compatibility in both single-PAG and multi-PAG blends [4].

Controlled Payload Release Microcapsules

BCSD's dual-stimulus activation requirement—UV radiation (365 nm) followed by thermal baking at 60°C—makes it uniquely suited for fabricating phototriggerable microcapsules where temporal control over payload release is essential [5]. In cPPA-based microcapsule systems, BCSD generates acid that catalyzes shell depolymerization only after both photonic and thermal inputs are applied, enabling off-state stability during storage and processing followed by triggered release at a defined time point. This property differentiates BCSD from single-stimulus PAGs like HNT, which would release payload immediately upon UV exposure and are therefore unsuitable for applications requiring delayed or spatially patterned activation.

Bench-Stable Diazo Transfer Reagent

BCSD functions as a safe, crystalline alternative to gaseous diazomethane (CH₂N₂) for methylation reactions of carboxylic acids and phenols, as well as for cyclopropanation and C–H insertion transformations . Its thermal stability (mp 130.1–130.6°C) and solid-state handling convenience eliminate the explosion and toxicity hazards associated with diazomethane generation and use [6]. The cyclohexylsulfonyl groups provide sufficient electron withdrawal to activate the diazo carbon for nucleophilic attack while maintaining bench stability under standard laboratory conditions. The compound's solubility profile—freely soluble in acetone and ethyl acetate—facilitates reaction setup in common organic solvents without the specialized equipment required for diazomethane handling.

BARC Photoactive Component

BCSD is incorporated into bottom anti-reflective coating formulations for advanced lithography, where photoinduced acid generation assists in coating crosslinking or decomposition to suppress reflective interference during exposure . The compound's absorption characteristics at DUV wavelengths (λmax 248 nm) align with the exposure wavelengths of KrF lithography systems, enabling effective reduction of standing waves and notching artifacts that degrade pattern fidelity. BCSD's solubility in resist-compatible solvents (acetone, ethyl acetate) facilitates homogeneous incorporation into BARC formulations without phase separation or particulate formation that could compromise coating uniformity.

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